molecular formula C83H127N19O23 B12363593 FNLEALVTHTLPFEK-(Lys-13C6,15N2)

FNLEALVTHTLPFEK-(Lys-13C6,15N2)

Cat. No.: B12363593
M. Wt: 1767.0 g/mol
InChI Key: RHEVXLGWJAXXBI-FMZYXKLPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FNLEALVTHTLPFEK-(Lys-13C6,15N2) is a synthetic peptide featuring a lysine residue isotopically labeled with six carbon-13 (13C) and two nitrogen-15 (15N) atoms. This compound is primarily utilized in mass spectrometry (MS)-based proteomics and metabolic tracing studies, where its stable isotopic labeling enables precise quantification and tracking of peptide dynamics in biological systems. The lysine modification ensures minimal interference with the peptide’s biochemical interactions while enhancing detection sensitivity and specificity in MS workflows. Its synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc-protected, isotopically enriched lysine derivatives (e.g., Fmoc-L-Lys(Boc)-OH-13C6,15N2), as highlighted in supplier databases .

Properties

Molecular Formula

C83H127N19O23

Molecular Weight

1767.0 g/mol

IUPAC Name

(2S)-2-[[(4S)-4-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl](15N)amino]-6-(15N)azanyl(1,2,3,4,5,6-13C6)hexanoic acid

InChI

InChI=1S/C83H127N19O23/c1-42(2)33-56(95-74(114)60(39-63(86)105)94-70(110)52(85)36-49-21-14-12-15-22-49)72(112)91-53(28-30-65(107)108)71(111)89-46(9)69(109)93-57(34-43(3)4)75(115)99-66(45(7)8)78(118)101-68(48(11)104)79(119)97-59(38-51-40-87-41-88-51)76(116)100-67(47(10)103)80(120)98-61(35-44(5)6)81(121)102-32-20-26-62(102)77(117)96-58(37-50-23-16-13-17-24-50)73(113)92-55(83(124)125)27-29-64(106)90-54(82(122)123)25-18-19-31-84/h12-17,21-24,40-48,52-62,66-68,103-104H,18-20,25-39,84-85H2,1-11H3,(H2,86,105)(H,87,88)(H,89,111)(H,90,106)(H,91,112)(H,92,113)(H,93,109)(H,94,110)(H,95,114)(H,96,117)(H,97,119)(H,98,120)(H,99,115)(H,100,116)(H,101,118)(H,107,108)(H,122,123)(H,124,125)/t46-,47+,48+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,66-,67-,68-/m0/s1/i18+1,19+1,25+1,31+1,54+1,82+1,84+1,90+1

InChI Key

RHEVXLGWJAXXBI-FMZYXKLPSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)[15NH][13C@@H]([13CH2][13CH2][13CH2][13CH2][15NH2])[13C](=O)O)C(=O)O)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC4=CC=CC=C4)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC1=CNC=N1)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)NC(CCCCN)C(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC4=CC=CC=C4)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FNLEALVTHTLPFEK-(Lys-13C6,15N2) involves the incorporation of stable isotopes into the peptide sequence. The labeled lysine (Lys-13C6,15N2) is synthesized separately and then incorporated into the peptide chain using standard solid-phase peptide synthesis techniques. The reaction conditions typically involve the use of protected amino acids, coupling reagents, and deprotection steps to ensure the correct sequence assembly.

Industrial Production Methods

Industrial production of FNLEALVTHTLPFEK-(Lys-13C6,15N2) follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and high-performance liquid chromatography (HPLC) is employed for purification. The final product is lyophilized to obtain a stable, dry powder suitable for research applications.

Chemical Reactions Analysis

Types of Reactions

FNLEALVTHTLPFEK-(Lys-13C6,15N2) can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized at methionine or cysteine residues if present.

    Reduction: Disulfide bonds, if any, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted through chemical modification.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: N-hydroxysuccinimide (NHS) esters are often used for amino group modifications.

Major Products Formed

The major products formed from these reactions depend on the specific modifications. For example, oxidation can lead to sulfoxides or sulfonic acids, while reduction can yield free thiols.

Scientific Research Applications

FNLEALVTHTLPFEK-(Lys-13C6,15N2) is widely used in scientific research, particularly in:

    Proteomics: Used as an internal standard for mass spectrometry-based quantitation.

    Biology: Helps in studying protein-protein interactions and post-translational modifications.

    Medicine: Used in drug development to study pharmacokinetics and metabolic pathways.

    Industry: Employed in quality control and validation of analytical methods.

Mechanism of Action

The primary mechanism of action of FNLEALVTHTLPFEK-(Lys-13C6,15N2) is its use as a tracer in mass spectrometry. The stable isotopes allow for precise quantitation and tracking of the peptide in complex biological samples. The labeled lysine residue serves as a marker, enabling the differentiation of the peptide from its non-labeled counterparts.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Isotopically Labeled Peptides

Compound Isotopic Label Labeling Efficiency Primary Application Key Reference
FNLEALVTHTLPFEK-(Lys-13C6,15N2) 13C6,15N2 (Lys) >95% Quantitative proteomics, metabolic flux studies
[15N2]Int-C’2 (4′) 15N2 (specific sites) 97% Biosynthetic pathway tracing (e.g., saxitoxin)
15N2O-derived biomass 15N (assimilated) Variable (see Fig. 1) Environmental N2O fixation studies
Fmoc-L-Lys(Boc)-OH-13C6,15N2 13C6,15N2 (free Lys) >98% (commercial) Peptide synthesis reagent

Key Findings:

  • Labeling Precision: FNLEALVTHTLPFEK-(Lys-13C6,15N2) achieves >95% isotopic enrichment, comparable to intermediates like [15N2]Int-C’2 (97% labeling) used in toxin biosynthesis studies . This high purity minimizes background noise in MS detection.
  • Metabolic Stability : Unlike 15N2O, which is variably assimilated in biomass (e.g., benthic vs. floating systems; p = 0.04 for 15N2 production in benthic biomass ), the 13C6/15N2 label in lysine remains stable under physiological conditions, ensuring reliable tracking in long-term experiments.
  • Synthetic Accessibility : Commercial availability of precursors like Fmoc-L-Lys(Boc)-OH-13C6,15N2 simplifies synthesis, contrasting with custom-synthesized intermediates (e.g., [15N2]Cyclic-C’) that require specialized protocols .
Analytical Performance in MS Workflows
  • Sensitivity : Dual 13C/15N labeling in FNLEALVTHTLPFEK-(Lys-13C6,15N2) provides a distinct mass shift (+8 Da per labeled Lys), enhancing resolution in multiplexed MS compared to single-isotope labels.
  • Cross-Contamination Risk : The compound’s isotopic signature reduces overlap with natural abundance isotopes, unlike 15N2O-derived biomass studies, where indirect 15N assimilation thresholds must be rigorously controlled (red dashed line in Fig. 1 of ).
Limitations and Alternatives
  • Cost : Heavy isotope labeling (13C/15N) is cost-prohibitive for large-scale production compared to unlabeled peptides.
  • Alternative Labels : Peptides labeled with 15N-only (e.g., [15N2]Int-A’) or 13C-only exhibit lower mass shifts but remain viable for specific applications requiring partial isotopic differentiation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.